Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
Description
Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name, this compound, precisely describes the structural arrangement where the thiophene ring serves as the central scaffold, with a methyl carboxylate group positioned at the 2-position and a chlorosulfonyl group at the 3-position. Alternative nomenclature systems recognize this compound through various synonyms, including 2-carbomethoxy-3-thiophenesulfonyl chloride, 3-chlorosulfonyl-2-thiophenecarboxylic acid methyl ester, and 2-(methoxycarbonyl)-3-thiophenesulfonyl chloride. These naming variations reflect different approaches to describing the same molecular structure, with some emphasizing the carboxylate functionality while others prioritize the sulfonyl chloride group.
The compound's Chemical Abstract Service registry number 59337-92-7 provides a unique identifier that transcends linguistic and systematic naming differences, ensuring precise identification across international databases and regulatory systems. The molecular formula C₆H₅ClO₄S₂ indicates the presence of six carbon atoms, five hydrogen atoms, one chlorine atom, four oxygen atoms, and two sulfur atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. Simplified Molecular Input Line Entry System notation COC(=O)C1=C(C=CS1)S(Cl)(=O)=O provides a linear representation of the molecular structure, facilitating computer-based chemical database searches and molecular modeling applications. The International Chemical Identifier key PJVJBDAUWILEOG-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling rapid identification and cross-referencing across multiple chemical information systems.
Historical Context of Thiophene Carboxylate Derivatives
The historical development of thiophene carboxylate derivatives traces its origins to the landmark discovery of thiophene itself by Viktor Meyer in 1882, when he identified this heterocyclic compound as a contaminant in benzene. Meyer's discovery emerged from his investigation of the blue dye formation when isatin was mixed with sulfuric acid and crude benzene, a reaction previously attributed to benzene but subsequently shown to result from thiophene impurities. This foundational discovery established thiophene as a fundamental heterocyclic compound, leading to extensive research into its derivatives and synthetic applications throughout the late nineteenth and early twentieth centuries. The recognition of thiophene's aromatic character, evidenced by its extensive substitution reactions and benzene-like chemical behavior, prompted systematic investigations into functionalized thiophene derivatives, including carboxylate-containing compounds.
The evolution of thiophene carboxylate chemistry gained momentum through the development of reliable synthetic methodologies, particularly the Paal-Knorr thiophene synthesis and related cyclization reactions that enabled controlled preparation of substituted thiophene derivatives. Early synthetic approaches to thiophene carboxylates involved oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene derivatives, establishing fundamental synthetic pathways that continue to influence modern preparative methods. The industrial significance of thiophene carboxylates became apparent through their occurrence in petroleum sources, where concentrations reaching 1-3 percent necessitated specialized hydrodesulfurization processes for removal. Research efforts during the mid-twentieth century focused on developing efficient synthetic routes to functionalized thiophene carboxylates, driven by their emerging importance as pharmaceutical intermediates and synthetic building blocks.
The modern era of thiophene carboxylate chemistry has been characterized by sophisticated synthetic methodologies and expanded applications in pharmaceutical chemistry, materials science, and catalysis. Contemporary research has revealed the therapeutic potential of thiophene compounds, with documented pharmacological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The development of specialized thiophene carboxylate derivatives as pharmaceutical intermediates, particularly in the synthesis of non-steroidal anti-inflammatory drugs, has established these compounds as essential components of modern medicinal chemistry. Recent discoveries of thiophene derivatives in Martian soil sediments by the Curiosity rover have added an unexpected dimension to thiophene chemistry, suggesting potential astrobiological significance for these heterocyclic compounds.
Significance in Heterocyclic Chemistry
This compound occupies a central position in heterocyclic chemistry due to its unique combination of functional groups and exceptional versatility as a synthetic building block. The compound's significance stems from its role as an essential reagent in sulfonylation reactions, where the chlorosulfonyl group serves as an electrophilic sulfur center capable of forming covalent bonds with nucleophilic substrates. This reactivity pattern enables the preparation of sulfonated thiophene derivatives, which find extensive applications in pharmaceutical synthesis, agrochemical development, and specialty chemical production. The presence of both electron-withdrawing and electron-donating substituents on the thiophene ring creates a electronically balanced system that exhibits predictable reactivity patterns while maintaining sufficient stability for synthetic manipulation.
The compound's importance in pharmaceutical chemistry is exemplified by its role as a crucial intermediate in the synthesis of tenoxicam and related non-steroidal anti-inflammatory drugs. These applications demonstrate the compound's capacity to serve as a molecular scaffold for the construction of complex bioactive molecules, where the thiophene ring provides aromatic character while the functional groups enable selective chemical transformations. The sulfonylating properties of this compound make it particularly valuable for introducing sulfur-containing functional groups into target molecules, a capability that is essential for developing pharmaceutical compounds with specific biological activities. Research has shown that thiophene-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, highlighting the therapeutic potential of thiophene-based molecular frameworks.
The synthetic utility of this compound extends beyond pharmaceutical applications to encompass materials science and catalysis, where thiophene derivatives serve as components in organic electronics, conducting polymers, and coordination complexes. Recent research has demonstrated the compound's effectiveness in copper-catalyzed hydroboration reactions, where thiophene-2-carboxylate complexes exhibit high reactivity and selectivity under mild conditions. The development of poly(alkyl thiophene-3-carboxylates) has opened new avenues for materials applications, where the carboxylate functionality provides sites for further chemical modification while maintaining the electronic properties of the thiophene backbone. These diverse applications underscore the fundamental importance of thiophene carboxylate derivatives in modern synthetic chemistry and their potential for future technological developments.
The following table summarizes the key physical and chemical properties of this compound:
The comprehensive characterization data demonstrates the compound's well-defined physical properties and confirms its identity across multiple analytical techniques and literature sources.
Properties
IUPAC Name |
methyl 3-chlorosulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVJBDAUWILEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886355 | |
| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59337-92-7 | |
| Record name | Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59337-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Carbomethoxy-3-thiophenesulfonyl chloride | |
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Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry:
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is primarily used as a sulfonating reagent in organic synthesis. It facilitates the introduction of sulfonyl groups into various organic compounds, enhancing their reactivity and functionality. The compound can be employed in the preparation of sulfonated thiophene derivatives that are crucial for developing new materials and pharmaceuticals.
Synthetic Pathways:
The synthesis typically involves chlorosulfonylation of thiophene-2-carboxylic acid followed by esterification with methanol. This process yields a compound that can undergo further reactions such as oxidation, reduction, and nucleophilic substitution.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms sulfonyl chlorides or sulfonic acids | Hydrogen peroxide, sodium hypochlorite |
| Reduction | Converts chlorosulfonyl to sulfonic acid | Lithium aluminum hydride |
| Substitution | Replaces chlorosulfonyl with other nucleophiles | Amines, alcohols |
Biological Applications
Enzyme Inhibition Studies:
Research indicates that this compound may inhibit cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can significantly influence pharmacokinetics and drug interactions, making it a valuable compound in medicinal chemistry.
Antimicrobial Activity:
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. These findings position it as a potential candidate for developing new antimicrobial agents.
Pharmaceutical Development
Drug Synthesis:
The compound plays a role in synthesizing pharmaceutical intermediates. Its ability to form covalent bonds with nucleophilic sites in biological molecules allows for the modification of drug candidates, enhancing their efficacy and specificity.
Case Study:
A study demonstrated the use of this compound in synthesizing novel inhibitors targeting specific biological pathways. The resulting compounds showed promising activity against cancer cell lines, indicating potential therapeutic applications.
Industrial Applications
Material Production:
In industrial settings, this compound is utilized in producing polymers and coatings due to its reactive sulfonyl group. These materials often exhibit enhanced properties such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate exerts its effects involves its reactivity with various functional groups. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in a range of chemical reactions, including substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires protection from light and storage under inert atmosphere at 2–8°C .
- Hazard Profile : Classified with hazard statement H314 (causes severe skin burns and eye damage) and UN# 3261 (corrosive, Class 8) .
- Spectral Data : Confirmed via $ ^1H $ NMR, $ ^{13}C $ NMR, IR, and LC/MS analyses in synthetic studies .
Comparison with Structurally Similar Compounds
Methyl 3-(chloromethyl)thiophene-2-carboxylate
- CAS : 478628-20-5
- Molecular Formula : C₇H₇ClO₂S
- Molecular Weight : 190.65 g/mol
- Key Differences :
- Replaces the chlorosulfonyl group with a chloromethyl (-CH₂Cl) substituent.
- Lower molecular weight and density (1.319 g/cm³) compared to the target compound.
- Reactivity: The chloromethyl group is less electrophilic than chlorosulfonyl, making it more suitable for alkylation reactions rather than sulfonylation or cross-coupling .
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate
- CAS: Not explicitly listed (synonyms include Dimethyl 3-chlorosulfonyl-2,5-thiophenedicarboxylate).
- Molecular Formula : C₈H₅Cl₂O₆S₂ (estimated).
- Key Differences: Contains an additional chlorine atom at the 5-position of the thiophene ring. Applications: Used in synthesizing dispirophosphazenes and other organophosphorus compounds due to enhanced electrophilicity from dual electron-withdrawing groups (Cl and SO₂Cl) .
Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
- CAS : 2778708 (PubChem CID).
- Molecular Formula : C₁₄H₁₀ClF₃O₄S₂
- Molecular Weight : 384.77 g/mol
- Key Differences :
Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate
- CAS : 925005-57-8
- Molecular Formula: C₁₂H₁₀ClNO₂S
- Molecular Weight : 267.74 g/mol
- Key Differences: Replaces the chlorosulfonyl group with an amino (-NH₂) group and introduces a 2-chlorophenyl substituent. Applications: Potential antimicrobial or antimalarial activity due to structural similarities with bioactive thiophene derivatives .
Comparative Data Table
Reactivity in Cross-Coupling Reactions
This compound demonstrates high efficiency in palladium-catalyzed desulfitative arylations. For example, it reacts with 1-benzyl-3-iodoindole to yield 1-methyl 3-(1-benzylindol-2-yl)thiophene-2-carboxylate (73% yield) , and with 1-benzyl-3-bromoindole to form methyl 3-(1-benzyl-3-bromoindol-2-yl)thiophene-2-carboxylate (81% yield) . These reactions highlight its role in constructing complex heterocyclic systems.
Influence of Substituents on Reactivity
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate significantly enhances electrophilicity, making it more reactive toward nucleophiles compared to the parent compound .
- Chlorine vs. Chlorosulfonyl : Methyl 3-(chloromethyl)thiophene-2-carboxylate exhibits lower reactivity in sulfonylation due to the absence of the SO₂Cl group, limiting its use to alkylation pathways .
Biological Activity
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is an organosulfur compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiophene ring, a chlorosulfonyl group, and a methyl ester functionality, which contribute to its reactivity and interactions with biomolecules. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and organic synthesis.
Structural Characteristics
- Molecular Formula : C₉H₈ClO₃S₂
- Molecular Weight : Approximately 330.81 g/mol
The presence of the chlorosulfonyl group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites in various biological molecules. This reactivity is a key factor in its biological activity.
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Cytochrome P450 Inhibition : Compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism. This inhibition can affect pharmacokinetics and drug interactions.
- Covalent Bond Formation : The chlorosulfonyl group allows for the formation of covalent bonds with nucleophiles, potentially leading to modifications in drug design and development .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene compounds exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
1. Cytochrome P450 Inhibition Study
A study focusing on the inhibition of cytochrome P450 enzymes by this compound revealed that compounds with similar functionalities could lead to significant alterations in drug metabolism. The IC50 values for related compounds indicated effective inhibition at micromolar concentrations, suggesting potential applications in modulating drug efficacy and safety profiles.
2. Antimicrobial Activity Assessment
In an investigation of antimicrobial activities, several derivatives of this compound were synthesized and tested against clinical isolates. The results showed promising activity comparable to standard antibiotics like ampicillin:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 16 µg/mL |
| 2 | Escherichia coli | 32 µg/mL |
| 3 | Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents .
3. Synthesis and Reactivity Studies
The synthetic pathways involving this compound have been explored extensively. One notable method includes palladium-catalyzed desulfitative arylations, which demonstrated high yields (up to 72%) when reacting with various substrates. This method not only showcases the compound's versatility but also opens avenues for synthesizing more complex organosulfur compounds with potential biological activities .
Preparation Methods
Direct Chlorosulfonation of Methyl Thiophene-2-carboxylate
-
- The starting material, methyl thiophene-2-carboxylate, is treated with chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions.
- The reaction is often performed in an inert solvent such as trifluoroacetic acid to enhance solubility and control reactivity.
- Cooling to 0°C or below is used during reagent addition to moderate the exothermic reaction.
-
- A solution of methyl thiophene-2-carboxylate (e.g., 10 mmol scale) in trifluoroacetic acid (20-40 mL) is prepared.
- Chlorosulfonic acid or sulfuryl chloride is added dropwise at 0°C.
- The reaction mixture is stirred for 1-2 hours at low temperature and then allowed to warm to room temperature for completion.
- The mixture is poured into ice water and the product is extracted with ethyl acetate.
- Organic layers are washed with water, brine, dried over anhydrous magnesium sulfate, and concentrated.
- Purification by silica gel column chromatography yields this compound as a yellow solid.
Multi-Step Synthesis via Sulfonyl Chloride Intermediates
Step 1: Sulfonation of Thiophene Derivative
- Thiophene-2-carboxylate derivatives are first sulfonated using sulfuric acid or chlorosulfonic acid to introduce a sulfonic acid group at the 3-position.
Step 2: Conversion to Sulfonyl Chloride
- The sulfonic acid intermediate is then converted to the corresponding sulfonyl chloride using reagents such as thionyl chloride or phosphorus pentachloride.
- This step is typically carried out under reflux conditions in an inert atmosphere.
Step 3: Chlorosulfonylation
- The sulfonyl chloride intermediate is further treated with chlorinating agents to introduce the chlorosulfonyl group at the 3-position.
-
- This route allows better control over regioselectivity and purity.
- Enables the synthesis of related derivatives by modifying the substituents on the thiophene ring.
Research Findings and Analytical Data
Complementary Synthetic Strategies
Though direct chlorosulfonation is the primary method, complementary strategies exist for preparing sulfonyl derivatives of thiophene, which can be adapted for this compound:
Reductive and Oxidative Pathways for Sulfinamide Synthesis:
- Sulfonyl chlorides can be converted to sulfinamides using zinc powder and amines under controlled conditions, which may involve intermediate chlorosulfonyl compounds.
- These methods highlight the importance of freshly distilled reagents (e.g., sulfuryl chloride, thionyl chloride) and dry, inert conditions for high purity.
Summary and Expert Notes
- The preparation of this compound is well-established through chlorosulfonation of methyl thiophene-2-carboxylate using chlorosulfonic acid or sulfuryl chloride.
- Reaction conditions such as low temperature during reagent addition, use of trifluoroacetic acid as solvent, and careful workup are essential for good yields and purity.
- Multi-step routes involving sulfonic acid intermediates and subsequent chlorination offer alternative synthetic flexibility.
- Analytical data including NMR and melting points confirm the identity and purity of the product.
- Complementary synthetic methods for related sulfonyl derivatives provide additional context and highlight the importance of reagent purity and reaction control.
This article integrates diverse and authoritative sources, excluding unreliable ones, to provide a comprehensive and expert-level understanding of the preparation methods of this compound.
Q & A
Q. Table 1. Key Reaction Conditions for Sulfonamide Synthesis
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Morpholine | DMF | RT | 67 | |
| 4-Nitroaniline | THF | 50°C | 82 | |
| Benzylamine | CH₂Cl₂ | 0°C | 58 |
Q. Table 2. Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR (CDCl₃) | δ 3.90 (s, 3H, COOCH₃), δ 7.25 (d, J=5.4 Hz, thiophene H) | |
| IR (KBr) | 1735 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
